molecular formula C13H15BrN2O B14915906 5-Bromo-N-(dicyclopropylmethyl)nicotinamide

5-Bromo-N-(dicyclopropylmethyl)nicotinamide

Cat. No.: B14915906
M. Wt: 295.17 g/mol
InChI Key: GPLAVSVVPDXJPC-UHFFFAOYSA-N
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Description

5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C13H15BrN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a bromine atom at the 5-position and a dicyclopropylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the dicyclopropylmethyl group. One common method involves the following steps:

    Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Alkylation: The brominated nicotinamide is then reacted with dicyclopropylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(dicyclopropylmethyl)nicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation: Products may include oxidized forms of the nicotinamide ring.

    Reduction: Reduced forms of the nicotinamide ring or the amide group.

Scientific Research Applications

5-Bromo-N-(dicyclopropylmethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dicyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The nicotinamide ring can participate in redox reactions, influencing cellular processes such as DNA repair or energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of the dicyclopropylmethyl group.

    5-Bromo-N-propylnicotinamide: Similar structure but with a propyl group instead of the dicyclopropylmethyl group.

    5-Bromo-N-cyclohexylnicotinamide: Similar structure but with a cyclohexyl group instead of the dicyclopropylmethyl group.

Uniqueness

5-Bromo-N-(dicyclopropylmethyl)nicotinamide is unique due to the presence of the dicyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5-bromo-N-(dicyclopropylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H15BrN2O/c14-11-5-10(6-15-7-11)13(17)16-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,16,17)

InChI Key

GPLAVSVVPDXJPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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